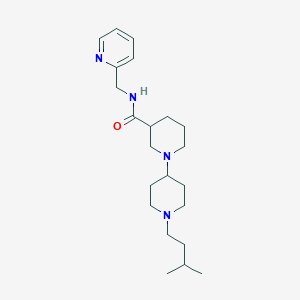![molecular formula C21H19ClN4OS B6008330 6-chloro-2-(5-ethylthiophen-2-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]quinoline-4-carboxamide](/img/structure/B6008330.png)
6-chloro-2-(5-ethylthiophen-2-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]quinoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-2-(5-ethylthiophen-2-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]quinoline-4-carboxamide is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with a chloro group, an ethylthiophenyl group, and a pyrazolylmethyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-(5-ethylthiophen-2-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Chloro Group: Chlorination of the quinoline core can be achieved using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Attachment of the Ethylthiophenyl Group: The ethylthiophenyl group can be introduced via a Friedel-Crafts alkylation reaction using ethylthiophene and an appropriate catalyst such as aluminum chloride (AlCl3).
Formation of the Pyrazolylmethyl Group: The pyrazolylmethyl group can be synthesized separately and then attached to the quinoline core through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylthiophenyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the chloro group or the quinoline core, potentially yielding dechlorinated or hydrogenated derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated quinoline derivatives, hydrogenated quinoline derivatives.
Substitution: Azidoquinoline, thiol-substituted quinoline.
Wissenschaftliche Forschungsanwendungen
6-chloro-2-(5-ethylthiophen-2-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]quinoline-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 6-chloro-2-(5-ethylthiophen-2-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]quinoline-4-carboxamide is not fully understood but is believed to involve:
Molecular Targets: Potential targets include enzymes, receptors, and DNA.
Pathways Involved: The compound may interfere with cellular signaling pathways, leading to the inhibition of cell proliferation or induction of apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-chloro-2-(5-ethylthiophen-2-yl)quinoline-4-carboxamide
- 6-chloro-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide
- 6-chloro-2-(5-ethylthiophen-2-yl)-N-(methylquinolin-4-yl)quinoline-4-carboxamide
Uniqueness
6-chloro-2-(5-ethylthiophen-2-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]quinoline-4-carboxamide is unique due to the presence of the pyrazolylmethyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific interactions with molecular targets.
Eigenschaften
IUPAC Name |
6-chloro-2-(5-ethylthiophen-2-yl)-N-[(1-methylpyrazol-4-yl)methyl]quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4OS/c1-3-15-5-7-20(28-15)19-9-17(16-8-14(22)4-6-18(16)25-19)21(27)23-10-13-11-24-26(2)12-13/h4-9,11-12H,3,10H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRCTLKXLDUGLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)NCC4=CN(N=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2,10-dichloro-12H-dibenzo[d,g][1,3)-dioxocin](/img/structure/B6008255.png)
![2-{1-methyl-4-[3-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol trifluoroacetate (salt)](/img/structure/B6008260.png)

![1-(3,4-dichlorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6008269.png)
![N-[1-methyl-2-(2-pyrazinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B6008278.png)

![N-[(1-cyclopentyl-3-piperidinyl)methyl]-N-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-(1-piperidinyl)ethanamine](/img/structure/B6008287.png)
![N-(3-BROMOPHENYL)-2-[(5-ETHYL-4-METHYL-6-OXO-16-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDE](/img/structure/B6008300.png)
![3-[2-(4-{3-[(3-methylphenyl)amino]-3-oxopropyl}-1-piperidinyl)-2-oxoethyl]-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B6008312.png)
![N-(4-methoxy-2-methylphenyl)-3-[1-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B6008322.png)
![1-[1-[(2,3-Dimethoxyphenyl)methyl]piperidin-3-yl]-4-(2-methylphenyl)piperazine](/img/structure/B6008338.png)
![N-{[1-(4,4,4-trifluorobutanoyl)-3-piperidinyl]methyl}-1-naphthamide](/img/structure/B6008340.png)

![(2-methoxyphenyl)(1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-3-piperidinyl)methanone](/img/structure/B6008352.png)
